

difference between 2-bromo-4-ethynylaniline and 4-ethynylaniline

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Compound of Interest

Compound Name: 2-bromo-4-ethynylaniline

CAS No.: 2613383-15-4

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Technical Guide: 4-Ethynylaniline vs. 2-Bromo-4-ethynylaniline

Core Directive: Comparative Analysis of Synthetic Utility, Reactivity, and Medicinal Chemistry Applications.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor development, 4-ethynylaniline (4-EA) serves as a foundational "privileged structure." It provides a linear geometry with two distinct attachment points: a nucleophilic amine and a bio-orthogonal alkyne.

2-Bromo-4-ethynylaniline (2-Br-4-EA) represents a strategic evolution of this scaffold. The introduction of an ortho-bromine atom introduces three critical changes:

- **Electronic Modulation:** Significant reduction in amine nucleophilicity (depression).

- **Steric Influence:** Torsional strain that can force non-planar conformations in biaryl systems.
- **Synthetic Orthogonality:** A third reactive handle (C-Br) enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki/Buchwald), distinct from the alkyne (Sonogashira/Click) and amine (Amidation/SNAr) reactivities.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The following table summarizes the key physicochemical descriptors essential for experimental planning.

| Feature | 4-Ethynylaniline (4-EA) | 2-Bromo-4-ethynylaniline (2-Br-4-EA) |
|----------------------------------|---------------------------------|--|
| Structure | Aniline with para-ethynyl group | Aniline with para-ethynyl and ortho-bromo |
| CAS Number | 14235-81-5 | 114772-53-1 (Isomer check required*) |
| Molecular Weight | 117.15 g/mol | 196.05 g/mol |
| Predicted pKa (NH ₂) | ~3.1 - 3.5 (Electron deficient) | ~1.5 - 2.0 (Highly deficient due to -I effect of Br) |
| LogP (Lipophilicity) | ~1.6 | ~2.4 (Increased lipophilicity) |
| Physical State | Yellow/Brown Crystalline Solid | Off-white/Brown Solid |
| Storage | Light sensitive, store < -20°C | Light/Moisture sensitive, store < -20°C |

*Note: Nomenclature can vary. Ensure the structure corresponds to 4-amino-3-bromophenylacetylene if the bromine is ortho to the amine.

Synthetic Accessibility & Protocols

Synthesis of 4-Ethynylaniline (Standard Route)

The synthesis typically proceeds via Sonogashira coupling of 4-iodoaniline with trimethylsilylacetylene (TMSA), followed by desilylation.

Causality: Iodine is chosen over bromine for the starting material because the C-I bond is weaker, allowing for milder coupling conditions that preserve the free amine without requiring protection.

Synthesis of 2-Bromo-4-ethynylaniline (Selective Route)

Direct bromination of 4-ethynylaniline is ill-advised due to the competing reactivity of the alkyne (forming vinyl bromides). The preferred route utilizes chemoselective Sonogashira coupling.

Starting Material: 2-Bromo-4-iodoaniline. Mechanism: The reactivity difference between C-I and C-Br bonds allows Pd(0) to insert oxidatively into the C-I bond exclusively at room temperature, leaving the C-Br bond intact for future reactions.

Protocol: Selective Synthesis of 2-Br-4-EA

- Reagents: 2-Bromo-4-iodoaniline (1.0 eq), TMS-Acetylene (1.1 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 eq), THF (0.2 M).
- Coupling: Degas THF/Et₃N. Add catalyst and starting material.^{[1][2][3][4]} Stir at Room Temperature (strictly < 40°C) for 4-6 hours. Monitor by TLC/LCMS.
 - Critical Control Point: High heat will activate the C-Br bond, leading to polymerization or bis-coupling.
- Deprotection: Dilute crude mixture with MeOH. Add K₂CO₃ (2.0 eq). Stir for 30 mins.
- Workup: Aqueous extraction (EtOAc/Water). Dry over Na₂SO₄.
- Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the diamine byproduct.

Reactivity Profile & Mechanistic Divergence

Amine Nucleophilicity

- 4-EA: The amine is moderately nucleophilic. It readily participates in

reactions with chloropyrimidines or quinazolines to form kinase inhibitor cores.

- 2-Br-4-EA: The inductive withdrawal (-I effect) of the ortho-bromine significantly lowers the HOMO energy of the nitrogen lone pair.
 - Implication: Reactions requiring the amine to act as a nucleophile (e.g., amide coupling) will require stronger bases, higher temperatures, or more activated electrophiles compared to 4-EA.

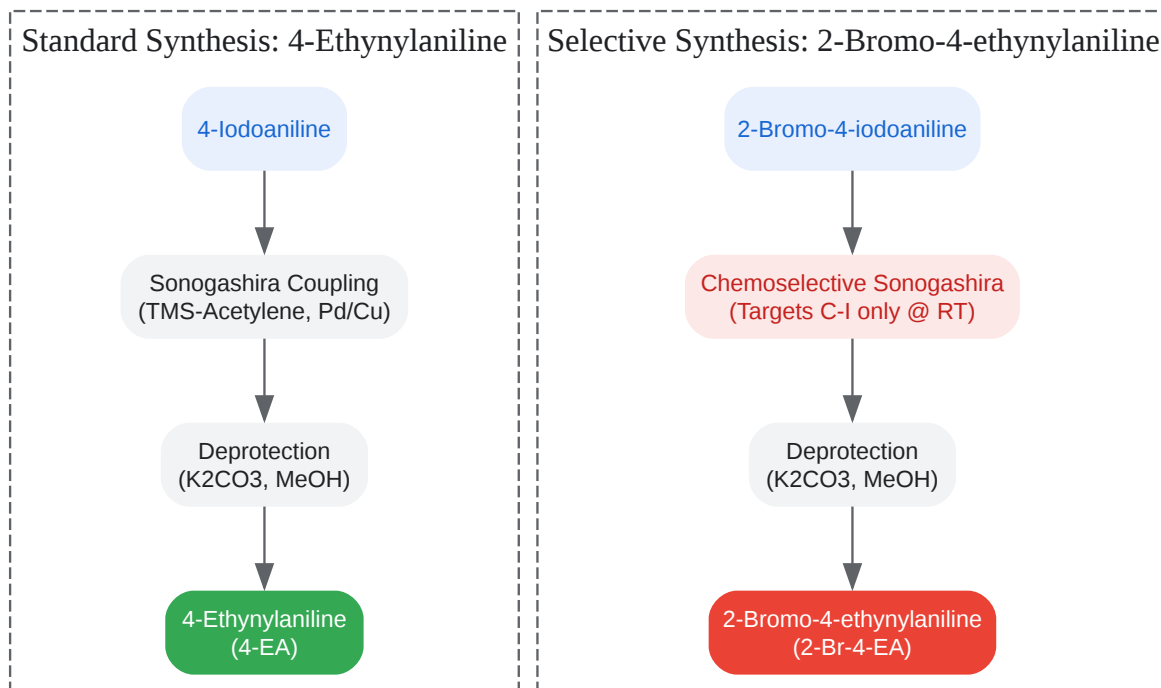
Orthogonal "Handle" Strategy

The defining advantage of 2-Br-4-EA is the ability to perform sequential cross-couplings.

- Step 1 (Alkyne): Click chemistry (CuAAC) or Sonogashira to attach a "tail."
- Step 2 (Amine): Formation of the hinge-binding core.
- Step 3 (Bromine): Suzuki coupling to introduce a solubilizing group or a hydrophobic moiety to target the "gatekeeper" residue in a kinase pocket.

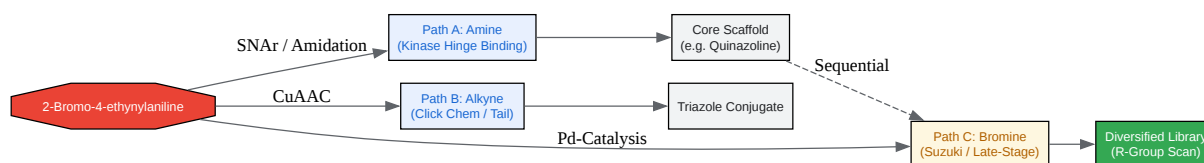
Visualization: Synthetic Logic & Workflows

The following diagrams illustrate the comparative synthesis and the divergent reactivity options.



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Figure 1: Comparative synthetic pathways. Note the requirement for chemoselectivity in the 2-Br-4-EA route.



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Figure 2: Orthogonal reactivity profile of 2-Br-4-EA, highlighting the "Path C" option unavailable in 4-EA.

Applications in Drug Discovery[13]

Kinase Inhibitors (EGFR/BTK)

Both molecules are precursors for Type I and Type II kinase inhibitors.

- **4-EA Usage:** Often used to synthesize analogs of Erlotinib or Gefitinib where the ethynyl group extends into the solvent front or a specific hydrophobic pocket.
- **2-Br-4-EA Usage:** The bromine atom mimics the steric bulk of a methyl group but with halogen-bonding capability. In EGFR inhibitors, substituting the aniline ring at the ortho position (relative to the amine) can induce a twisted conformation, forcing the molecule to adopt a specific binding pose that improves selectivity against wild-type vs. mutant kinases (e.g., T790M).

Covalent Inhibitors

The ethynyl group in 4-EA is generally inert to cysteine. However, 2-Br-4-EA can be converted into a functionalized acrylamide. The Br position allows for the attachment of a "warhead" tuner—an electron-withdrawing group installed via Suzuki coupling that modulates the reactivity of a nearby acrylamide (if synthesized on the amine).

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, the "linker" attachment is critical.

- **4-EA:** Offers a linear alkyne linker attachment.
- **2-Br-4-EA:** Allows for a branched linker strategy. The drug warhead attaches via the amine, the E3 ligase ligand via the alkyne, and a solubility-enhancing group (e.g., PEG chain or piperazine) can be attached at the bromine position to tune the physicochemical properties (LogD, solubility) of the final chimera.

References

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